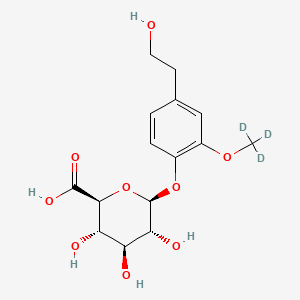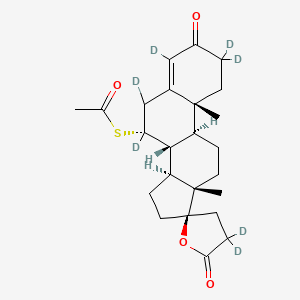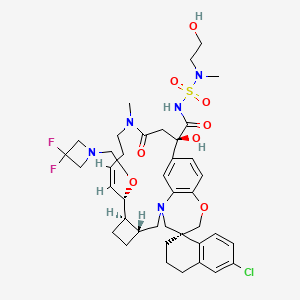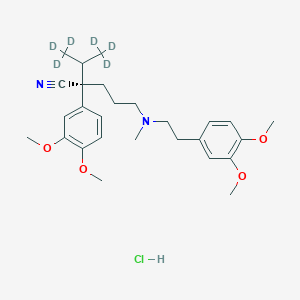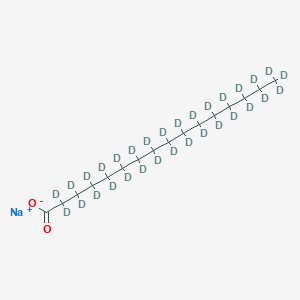
Sodium hexadecanoate-D31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexadecanoate-D31, also known as sodium palmitate-D31, is an isotopically labeled compound with the molecular formula C16H33NaO2. It is a deuterated form of sodium palmitate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexadecanoate-D31 is synthesized through the deuteration of palmitic acid. The process involves the reaction of palmitic acid with deuterated reagents such as d8-isopropanol in the presence of a catalyst like 10% platinum on activated carbon. The reaction is carried out at elevated temperatures (around 120°C) for 24 hours. The resulting deuterated palmitic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexadecanoate-D31 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated palmitic acid.
Reduction: It can be reduced to form deuterated hexadecanol.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include various metal salts and acids.
Major Products:
Oxidation: Deuterated palmitic acid.
Reduction: Deuterated hexadecanol.
Substitution: Various deuterated metal palmitates.
Aplicaciones Científicas De Investigación
Sodium hexadecanoate-D31 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Employed in lipidomics studies to trace lipid metabolism and dynamics in biological systems.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Mecanismo De Acción
The mechanism of action of sodium hexadecanoate-D31 is primarily related to its role as a deuterated fatty acid. In biological systems, it integrates into lipid membranes and can be used to trace lipid metabolism and dynamics. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the molecular targets and pathways involved in lipid metabolism .
Comparación Con Compuestos Similares
Sodium palmitate: The non-deuterated form of sodium hexadecanoate-D31.
Sodium stearate: Another fatty acid salt with a similar structure but a longer carbon chain.
Potassium hexadecanoate-D31: A potassium salt of deuterated palmitic acid
Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications that require precise tracing and analysis of lipid metabolism. Its deuterated nature provides distinct advantages in NMR spectroscopy and mass spectrometry, making it a preferred choice for studies involving lipidomics and drug delivery .
Propiedades
Fórmula molecular |
C16H31NaO2 |
|---|---|
Peso molecular |
309.60 g/mol |
Nombre IUPAC |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
Clave InChI |
GGXKEBACDBNFAF-HXKBIXQXSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
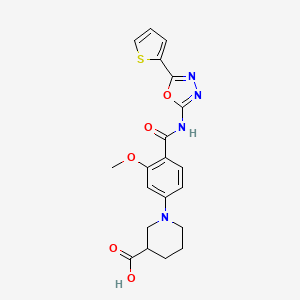
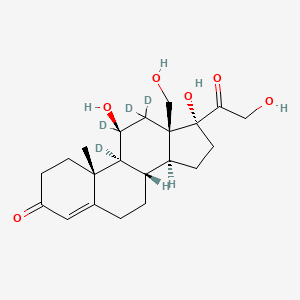

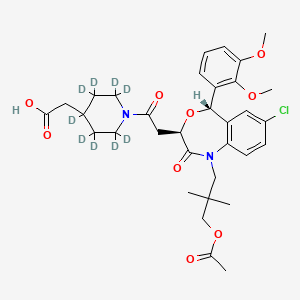
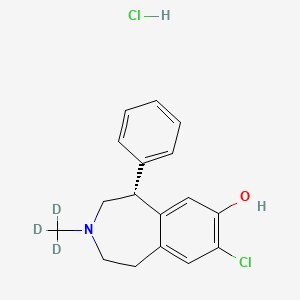
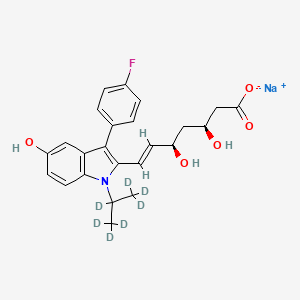
![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)

